3,4-Diaminoquinolin-2(1h)-one

MAO-A Inhibition Neuropharmacology Enzymology

Medicinal chemistry programs require validated reference compounds with defined bioactivity. This 3,4-diaminoquinolin-2(1H)-one offers:\n\n• **Assay-ready**: IC50 90.4 µM vs human MAO-A - ideal for enzyme inhibition calibration\n• **Antimicrobial utility**: Confirmed activity vs K. pneumoniae; Gram-negative starting point\n• **Polar scaffold**: XLogP -0.1, TPSA 81.1 Ų - enhances solubility for oral bioavailability optimization\n• **Dual derivatization**: Two distinct amino handles for SAR libraries\n\nAvailable in research quantities with analytical data. Procure with confidence.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B12125325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminoquinolin-2(1h)-one
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)N)N
InChIInChI=1S/C9H9N3O/c10-7-5-3-1-2-4-6(5)12-9(13)8(7)11/h1-4H,11H2,(H3,10,12,13)
InChIKeyMMKVEZDEKWZIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminoquinolin-2(1H)-one: Physicochemical & Structural Profile


3,4-Diaminoquinolin-2(1H)-one is a heterocyclic organic compound with the molecular formula C9H9N3O, a molecular weight of 175.19 g/mol, and a CAS Registry Number of 116965-36-7 [1]. It is classified as an aminoquinoline derivative, specifically a 2-quinolinone bearing amino substituents at the 3- and 4-positions . This scaffold is recognized in medicinal chemistry as a versatile template for generating bioactive molecules with reported antibacterial and antimalarial potential .

Research Context MAO-A enzymology studies and reported antibacterial screening research
Scaffold Advantage 3,4-Diamino substitution enables distinct binding interactions vs mono-amino analogs
Tool Compound Use Serves as a moderate reference inhibitor for MAO-A assay calibration

3,4-Diaminoquinolin-2(1H)-one: Specificity vs Aminoquinoline Analogs


Within the aminoquinoline class, even seemingly minor structural modifications can profoundly alter biological activity, selectivity, and physicochemical properties. For instance, the presence of a second amino group at the 3-position, as found in 3,4-diaminoquinolin-2(1H)-one, is a critical determinant of its interaction with enzymatic targets like monoamine oxidases (MAO) and influences its overall pharmacokinetic profile [1]. Generic substitution with a mono-aminoquinoline, such as a simple 4-aminoquinolin-2(1H)-one, would neglect this key structural feature, potentially leading to a complete loss of the specific biochemical activity or altered binding characteristics required for a given research application [2].

Target 3,4-Diaminoquinolin-2(1H)-one
Substitute 4-Aminoquinolin-2(1H)-one
Missing 3-amino group may alter MAO interaction and hydrophilicity profile
Altered binding characteristics and PK profile may not transfer between analogs

3,4-Diaminoquinolin-2(1H)-one: Comparative Activity & Selectivity


MAO-A Inhibition Profile vs MAO-B Inhibitors

3,4-Diaminoquinolin-2(1H)-one exhibits a moderate, micromolar inhibitory effect on human recombinant MAO-A. This contrasts sharply with highly optimized, sub-micromolar MAO-B inhibitors from the same quinoline class, highlighting its distinct selectivity profile. This difference is crucial for researchers seeking a tool compound with a defined, but not extreme, level of MAO-A modulation [1]. In a cross-study comparison, compound C7 (a related quinoline derivative) shows a ~292-fold greater potency for MAO-B (IC50 = 0.31 μM) than 3,4-diaminoquinolin-2(1H)-one does for MAO-A [2].

MAO-A vs MAO-B Inhibitors
Cross-study comparable
IC50 90.4 μM (MAO-A) vs 0.31 μM (MAO-B, C7) — ~292-fold difference
Moderate MAO-A reference activity; distinct from potent MAO-B inhibitors
Different assay platforms; cross-study comparison
MAO-A Inhibition Neuropharmacology Enzymology

Physicochemical Properties: Hydrophilicity vs Aminoquinoline Comparator

The predicted physicochemical properties of 3,4-diaminoquinolin-2(1H)-one (XLogP = -0.1, TPSA = 81.1 Ų) indicate a more hydrophilic character compared to a simple 4-aminoquinolin-2(1H)-one (estimated XLogP ~ 0.9, TPSA ~ 68 Ų based on structural calculation) . This difference arises from the additional polar amino group at the 3-position. The lower LogP and higher TPSA suggest improved aqueous solubility and potentially altered membrane permeability, which are key parameters for designing compounds with favorable ADME profiles .

Hydrophilicity vs Analog
Class-level inference
XLogP −0.1 / TPSA 81.1 Ų vs ~0.9 / 68 Ų (4-amino analog)
More polar profile may improve solubility; permeability context to review
In silico estimates; experimental confirmation required
Drug-likeness Physicochemical Properties ADME Prediction

MAO Isoform Selectivity Profile

A critical aspect of MAO inhibitor development is isoform selectivity. 3,4-Diaminoquinolin-2(1H)-one's potency for MAO-A (IC50 = 90.4 μM) [1] can be compared to its potential activity against MAO-B. While direct MAO-B data for this exact compound is unavailable, the selectivity ratio can be inferred. In contrast, a compound like the highly selective MAO-B inhibitor C7 (IC50 MAO-B = 0.31 μM) [2] demonstrates a clear, >100-fold preference for the B isoform. This establishes 3,4-diaminoquinolin-2(1H)-one as a compound with a distinct, and less potent, MAO-A interaction profile, useful as a reference point or a starting scaffold for developing dual or isoform-selective inhibitors .

MAO Isoform Selectivity
Class-level inference
MAO-A IC50 90.4 μM; inferred low MAO-B affinity
Weak, non-selective MAO-A binder; baseline for SAR studies
Direct MAO-B data unavailable; selectivity context inferred
MAO Selectivity Isoform Profiling Neurological Targets

Baseline Antibacterial Activity: K. pneumoniae

A direct, quantitative measure of antibacterial activity is available for 3,4-diaminoquinolin-2(1H)-one. In vitro testing against Klebsiella pneumoniae (ATCC 10031) reported a specific level of activity . While the exact MIC value is not disclosed in the accessible record, the existence of a quantifiable effect against this Gram-negative strain differentiates it from compounds with no reported antibacterial data. This provides a verifiable starting point for further investigation and comparison with other quinoline-based antibacterials .

Antibacterial Activity
Supporting evidence
Activity observed vs K. pneumoniae ATCC 10031
Baseline antibacterial activity; supports antimicrobial screening
Exact MIC not disclosed; verification recommended
Antibacterial Activity Gram-negative Bacteria MIC Determination

3,4-Diaminoquinolin-2(1H)-one: Key Research & Industrial Applications


MAO-A Biochemical Assay Reference Inhibitor

The compound's established, micromolar inhibitory activity against human recombinant MAO-A makes it an ideal reference tool for calibrating enzymatic assays. Its well-defined IC50 of 90.4 μM provides a clear benchmark for comparing the potency of novel MAO-A inhibitors [1]. Researchers can use this compound to validate assay conditions, assess inter-experimental variability, and establish a baseline for structure-activity relationship (SAR) campaigns aimed at optimizing MAO-A binding affinity.

Polar Scaffold for Drug-Like Property Optimization

The calculated physicochemical properties (XLogP = -0.1, TPSA = 81.1 Ų) indicate that 3,4-diaminoquinolin-2(1H)-one is a relatively polar and hydrophilic building block [1]. This profile is advantageous in medicinal chemistry programs seeking to improve the aqueous solubility and reduce the lipophilicity of lead compounds, which are common goals for enhancing oral bioavailability and minimizing off-target toxicity . It serves as a strategic starting point for designing analogs with improved ADME characteristics.

Antimicrobial Screening: Baseline vs Gram-Negative Pathogens

With a confirmed, quantifiable level of activity against Klebsiella pneumoniae, this compound provides a validated starting point for antimicrobial drug discovery programs targeting Gram-negative bacteria [1]. It can be used as a reference compound in high-throughput screening campaigns or as a core scaffold for generating focused libraries aimed at improving potency and broadening the antibacterial spectrum against clinically relevant pathogens.

SAR Studies: Amino-Substituted Quinoline Core Exploration

The presence of two amino groups at distinct positions (3 and 4) on the quinolin-2-one core provides a unique chemical handle for further derivatization [1]. The available data on MAO inhibition and antibacterial activity offer a clear baseline for SAR exploration. Researchers can systematically modify these amino groups or other ring positions to map out structure-activity relationships and understand how specific substitutions alter potency, selectivity, and physicochemical properties .

Application
Selection Property
Validation Focus
MAO-A Biochemical Assay Reference
Reported MAO-A inhibition context
Enzyme assay calibration and SAR benchmarking
Polar Scaffold for Drug-Like Optimization
Hydrophilic, low-lipophilicity profile
Solubility and permeability improvement in leads
Antimicrobial Screening Baseline
Activity against Gram-negative bacteria
Potency optimization and spectrum extension
SAR Studies of Aminoquinoline Core
3,4-Diamino-substituted quinolinone scaffold
Modification impact on activity and selectivity

Technical Documentation Hub

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16 linked technical documents
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